molecular formula C26H30N2O2 B12723061 N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide CAS No. 123035-82-5

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide

Cat. No.: B12723061
CAS No.: 123035-82-5
M. Wt: 402.5 g/mol
InChI Key: XCCCJWANYTZAJT-UHFFFAOYSA-N
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Description

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenyl and furan groups. Common synthetic routes include:

    Piperidine Ring Formation: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Phenyl Group Introduction: The phenyl group is often introduced via Friedel-Crafts alkylation or acylation reactions.

    Furan Ring Formation: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with primary amines.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-N-(2-phenylethyl)pyrrole
  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

N-(2,5-Dimethyl-1-(2-phenylethyl)-4-piperidinyl)-N-phenylfurancarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a variety of molecular targets, making it a versatile compound in scientific research.

Properties

CAS No.

123035-82-5

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C26H30N2O2/c1-20-19-27(16-15-22-10-5-3-6-11-22)21(2)18-24(20)28(23-12-7-4-8-13-23)26(29)25-14-9-17-30-25/h3-14,17,20-21,24H,15-16,18-19H2,1-2H3

InChI Key

XCCCJWANYTZAJT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1CCC2=CC=CC=C2)C)N(C3=CC=CC=C3)C(=O)C4=CC=CO4

Origin of Product

United States

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